molecular formula C6H12OSi B3054088 2-Trimethylsilylpropenal CAS No. 58107-33-8

2-Trimethylsilylpropenal

Cat. No.: B3054088
CAS No.: 58107-33-8
M. Wt: 128.24 g/mol
InChI Key: MDCTXSOXYFLCPE-UHFFFAOYSA-N
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Description

2-Trimethylsilylpropenal is an organic compound with the molecular formula C6H12OSi It is characterized by the presence of a trimethylsilyl group attached to a propenal moiety

Preparation Methods

2-Trimethylsilylpropenal can be synthesized through several methods. One common synthetic route involves the reaction of propenal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Trimethylsilylpropenal undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Trimethylsilylpropenal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Trimethylsilylpropenal involves its reactivity due to the presence of the trimethylsilyl group. This group can act as a protecting group for aldehydes, allowing selective reactions to occur at other sites in the molecule. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

2-Trimethylsilylpropenal can be compared with other similar compounds such as:

    Trimethylsilyl chloride: Used in similar synthetic applications but lacks the propenal moiety.

    Trimethylsilyl cyanide: Another compound with a trimethylsilyl group, used in different types of reactions.

    Trimethylsilyl acetylene: Used in organic synthesis but has different reactivity due to the presence of an alkyne group.

The uniqueness of this compound lies in its combination of the trimethylsilyl group with the propenal moiety, providing distinct reactivity and applications.

Properties

IUPAC Name

2-trimethylsilylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OSi/c1-6(5-7)8(2,3)4/h5H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCTXSOXYFLCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447099
Record name 2-Trimethylsilylpropenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58107-33-8
Record name 2-Trimethylsilylpropenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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